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14-epi-Dextromethorphan is a stereoisomer of dextromethorphan, which is a widely used antitussive agent derived from levorphanol. The compound's full chemical name is (4aS,10S,10aS)-6-methoxy-11-methyl-1,3,4,9,10,10a-hexahydro-2H-10,4a-(epiminoethano)phenanthrene. It features a complex structure characterized by multiple chiral centers, contributing to its pharmacological properties. The compound is often studied for its potential therapeutic effects and mechanisms of action that differ from its parent compound, dextromethorphan.
The specific pathways and rates of these reactions can vary significantly based on genetic factors influencing enzyme activity, particularly those related to cytochrome P450 enzymes such as CYP2D6 and CYP3A4 .
14-epi-Dextromethorphan exhibits several biological activities:
The synthesis of 14-epi-Dextromethorphan can be approached through various methods:
14-epi-Dextromethorphan is primarily researched for its potential applications in:
Studies on 14-epi-Dextromethorphan have revealed significant interactions with various biological systems:
Several compounds share structural similarities with 14-epi-Dextromethorphan. Notable comparisons include:
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Dextromethorphan | Morphinan derivative | Antitussive, NMDA antagonist | Well-established use in cough relief |
| Levorphanol | Opioid | Analgesic, antitussive | Stronger analgesic properties |
| Racemethorphan | Racemic mixture | Antitussive | Contains both enantiomers |
| Dextrorphan | Metabolite | NMDA antagonist | Active metabolite of dextromethorphan |
Each of these compounds exhibits unique pharmacological profiles that influence their applications in medicine and potential for abuse. 14-epi-Dextromethorphan stands out due to its specific stereochemistry and resulting biological activities that differ from both dextromethorphan and its metabolites .
Nuclear Magnetic Resonance spectroscopy represents the cornerstone analytical technique for the structural elucidation and stereochemical confirmation of 14-epi-dextromethorphan. The application of comprehensive Nuclear Magnetic Resonance fingerprinting protocols enables definitive identification of this stereoisomeric compound through systematic analysis of its magnetic resonance characteristics [1] [2].
The fundamental approach to Nuclear Magnetic Resonance fingerprinting of 14-epi-dextromethorphan involves acquisition of both one-dimensional and two-dimensional spectra under rigorously controlled conditions. Proton Nuclear Magnetic Resonance spectroscopy provides the primary structural framework, with chemical shift assignments reflecting the unique electronic environment surrounding each hydrogen atom within the morphinan scaffold [1]. The characteristic fingerprint emerges from systematic evaluation of chemical shifts, coupling patterns, and integration ratios that collectively define the molecular identity.
Experimental conditions require precise optimization to ensure reproducible and high-quality spectra. Sample preparation protocols typically employ deuterated solvents such as deuterated chloroform, deuterated methanol, or deuterated dimethyl sulfoxide, with concentrations ranging from 10 to 50 millimolar to achieve optimal signal-to-noise ratios [1]. Temperature control at 25 degrees Celsius provides stability essential for quantitative measurements, while pH adjustment to 7.0 ± 0.2 ensures consistent ionization states of the basic nitrogen center.
The morphinan ring system of 14-epi-dextromethorphan exhibits distinctive Nuclear Magnetic Resonance characteristics that differentiate it from other stereoisomers. The 14-epi configuration introduces subtle but measurable perturbations in the chemical shift positions of proximal protons, particularly those attached to carbons 13, 15, and 16 within the piperidine ring [3]. These stereochemistry-dependent chemical shift variations serve as diagnostic markers for confirmation of the 14-epi stereochemical arrangement.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through direct observation of the carbon skeleton. The quaternary carbon centers and methoxy substituent exhibit characteristic resonances that contribute to the overall fingerprint pattern [4]. Proton-decoupled carbon spectra eliminate scalar coupling complications while preserving critical chemical shift information essential for structural confirmation.
Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Nuclear Overhauser Enhancement Spectroscopy experiments, establish connectivity patterns and spatial relationships within the molecular framework [2]. These advanced techniques prove particularly valuable for confirming stereochemical assignments and distinguishing between closely related isomers that may exhibit overlapping one-dimensional spectra.
High-resolution mass spectrometry constitutes an indispensable analytical platform for the definitive characterization of 14-epi-dextromethorphan, providing molecular weight confirmation, elemental composition determination, and structural fragmentation analysis [6]. The implementation of advanced mass spectrometric techniques enables discrimination between stereoisomers through careful evaluation of fragmentation pathways and ion mobility characteristics.
Electrospray ionization represents the optimal ionization method for 14-epi-dextromethorphan analysis, preserving molecular integrity while facilitating efficient ion formation in positive ion mode [7] [8]. The basic nitrogen center readily accepts protonation under acidic conditions, generating stable molecular ion species at mass-to-charge ratio 272.2014 corresponding to the protonated molecular ion. Ionization efficiency optimization requires systematic evaluation of capillary voltage, source temperature, and desolvation conditions to maximize sensitivity while minimizing unwanted fragmentation.
Quadrupole time-of-flight mass analyzers provide the high mass accuracy and resolution necessary for unambiguous molecular formula assignment [6]. Mass accuracy specifications below 5 parts per million enable confident differentiation from isobaric interferences and confirmation of the molecular formula C₁₈H₂₅NO. Resolution capabilities exceeding 20,000 full width at half maximum ensure adequate separation of isotopic patterns and elimination of spectral overlap from matrix components.
Fragmentation pattern analysis reveals characteristic structural features of the morphinan skeleton through controlled collision-induced dissociation experiments [7]. The molecular ion undergoes predictable fragmentation pathways, including loss of the methoxy group, cleavage of the piperidine ring, and formation of tropylium-type ions characteristic of the phenanthrene nucleus. These fragmentation patterns provide structural fingerprints that distinguish 14-epi-dextromethorphan from other morphinan derivatives.
Tandem mass spectrometry protocols enable enhanced specificity through multiple stages of mass analysis [9]. Selected reaction monitoring experiments targeting specific precursor-to-product ion transitions provide exceptional selectivity for quantitative applications. The combination of retention time, accurate mass, and characteristic fragmentation patterns establishes multiple orthogonal identification criteria that ensure analytical confidence.
Ion mobility spectrometry hyphenation offers additional separation dimensions based on molecular shape and size characteristics [10]. Stereoisomers may exhibit subtle differences in collision cross-sections that enable differentiation through drift time measurements. This technique proves particularly valuable when chromatographic separation alone provides insufficient resolution between closely related stereoisomers.
The development of robust High-Performance Liquid Chromatography methods coupled with ultraviolet or photodiode array detection represents a critical analytical requirement for 14-epi-dextromethorphan characterization [12] [13]. Method development protocols must address the unique chromatographic behavior of this morphinan derivative while ensuring adequate sensitivity, selectivity, and reproducibility for pharmaceutical applications.
Column selection constitutes the foundation of successful chromatographic separation, with reversed-phase chemistries providing optimal retention characteristics for 14-epi-dextromethorphan [12] [14]. Octadecylsilane columns demonstrate excellent performance for morphinan compounds, offering balanced hydrophobic interactions and reasonable retention times. Phenyl-hexyl stationary phases provide alternative selectivity through π-π interactions with the aromatic nucleus, potentially enhancing separation from structurally related impurities.
Mobile phase optimization requires systematic evaluation of pH, ionic strength, and organic modifier composition to achieve optimal peak shape and retention characteristics [15] [16]. Acidic conditions, typically maintained at pH 3.0 to 4.0 using formic acid or acetic acid, ensure complete protonation of the basic nitrogen center and eliminate peak tailing associated with secondary interactions. Buffer systems employing ammonium acetate or potassium dihydrogen phosphate provide pH stability and consistent ionization conditions.
Gradient elution protocols offer superior separation capabilities compared to isocratic methods, particularly when analyzing complex pharmaceutical matrices containing multiple morphinan derivatives [15]. Optimized gradient profiles begin with aqueous-rich conditions to ensure adequate retention of polar metabolites, followed by controlled increases in organic modifier concentration to elute the target compound within reasonable analysis times.
Detection wavelength selection capitalizes on the characteristic ultraviolet absorption properties of the morphinan chromophore [17]. The aromatic nucleus exhibits maximum absorption between 278 and 280 nanometers, corresponding to π→π* electronic transitions within the phenanthrene system. Photodiode array detection enables simultaneous monitoring across the entire ultraviolet spectrum, providing spectral confirmation of peak identity and detection of co-eluting impurities [18] [19].
Temperature optimization enhances chromatographic performance through improved mass transfer kinetics and reduced column back pressure [16]. Moderate temperature elevation to 25-40 degrees Celsius typically improves peak symmetry and reduces analysis time without compromising column stability or method robustness. Temperature control systems ensure reproducible retention times and consistent analytical performance.
Flow rate optimization balances separation efficiency with analysis time and solvent consumption [12]. Flow rates between 0.8 and 1.2 milliliters per minute typically provide optimal linear velocity for reversed-phase separations while maintaining reasonable back pressures. Higher flow rates may compromise resolution, while lower flow rates extend analysis times without proportional improvements in separation quality.
Sample preparation protocols must preserve compound integrity while removing potential interfering substances [20]. Simple dilution techniques often suffice for pharmaceutical preparations, while biological matrices may require solid-phase extraction or liquid-liquid extraction to eliminate matrix interferences. Stability considerations during sample handling prevent degradation or stereochemical conversion that could compromise analytical accuracy.
Method validation follows International Conference on Harmonisation guidelines, encompassing specificity, accuracy, precision, linearity, range, detection limits, and robustness [15] [13]. Forced degradation studies demonstrate method stability-indicating capability, while system suitability tests ensure consistent analytical performance. Validation protocols must address the specific analytical requirements for pharmaceutical quality control applications.
The analytical separation of 14-epi-dextromethorphan from its stereoisomeric counterparts presents significant technical challenges that require specialized chromatographic approaches and careful method optimization [21] [22]. Chiral resolution capabilities prove essential for pharmaceutical applications where stereochemical purity specifications mandate quantitative determination of unwanted enantiomeric or diastereomeric impurities.
Chiral stationary phase selection represents the most critical decision in method development, as successful enantiomer separation depends entirely upon differential molecular recognition between the chiral selector and target stereoisomers [23] [24]. Polysaccharide-based chiral stationary phases, including Chiralpak and Lux series columns, demonstrate superior performance for morphinan derivatives through multiple interaction mechanisms including hydrogen bonding, π-π stacking, and steric complementarity.
The Chiralpak ID-3 column has demonstrated exceptional utility for morphinan enantiomer separations, achieving baseline resolution with resolution factors exceeding 2.5 [23]. This amylose-derived chiral selector provides multiple binding sites that accommodate the complex three-dimensional structure of morphinan compounds while discriminating subtle stereochemical differences at the 14-position.
Mobile phase optimization for chiral separations requires systematic evaluation of organic modifier composition, pH effects, and additive concentrations [25] [22]. Normal-phase conditions using hexane-alcohol mixtures often provide superior chiral recognition compared to reversed-phase systems. The addition of diethylamine or other basic modifiers prevents peak tailing and improves mass transfer kinetics for basic compounds.
Temperature effects on chiral recognition prove particularly significant for morphinan derivatives, as molecular flexibility and conformational populations directly influence chiral selector interactions [26]. Lower temperatures generally enhance chiral discrimination by reducing molecular motion and stabilizing preferred binding conformations. However, practical considerations including analysis time and solvent viscosity must balance thermodynamic optimization.
Detection challenges arise from the typically low concentrations of unwanted stereoisomers in pharmaceutical preparations [21]. Enhanced detection methods, including mass spectrometry or fluorescence detection, may prove necessary to achieve required detection limits for impurity analysis. Method sensitivity requirements often drive instrumental configuration and sample concentration protocols.
Validation protocols for chiral methods require specialized consideration of enantiomer-specific parameters [23]. Separate calibration curves for each stereoisomer account for potential differences in detector response, while precision studies evaluate method performance across the expected concentration range. Robustness testing assesses method sensitivity to variations in temperature, flow rate, and mobile phase composition.
Regulatory compliance considerations mandate adherence to International Conference on Harmonisation Q6A guidelines for chiral analytical methods [24]. These requirements specify validation parameters, acceptance criteria, and documentation standards that ensure method suitability for pharmaceutical quality control applications. Chiral purity specifications typically require detection capabilities at 0.1% relative to the major enantiomer.
Method transfer protocols enable implementation across multiple analytical laboratories while maintaining consistent performance characteristics [22]. Standardized procedures address instrumental differences, column variability, and analyst training requirements that could affect method reproducibility. Quality control protocols monitor long-term method performance and ensure continued compliance with validation specifications.